5-[4-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde
Description
5-[4-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde is a thiophene-based aromatic aldehyde featuring a benzyloxy-substituted phenyl group at the 5-position of the thiophene ring. The benzyloxy group (–OCH₂C₆H₅) introduces steric bulk and enhanced lipophilicity compared to simpler alkoxy substituents. This compound is primarily utilized as a synthetic intermediate in organic chemistry and pharmaceutical research, particularly in the development of heterocyclic frameworks or ligands for catalysis. The aldehyde functional group at the 2-position of the thiophene ring enables its participation in condensation reactions, such as the formation of Schiff bases or heterocyclic annulations .
Properties
Molecular Formula |
C18H14O2S |
|---|---|
Molecular Weight |
294.4 g/mol |
IUPAC Name |
5-(4-phenylmethoxyphenyl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C18H14O2S/c19-12-17-10-11-18(21-17)15-6-8-16(9-7-15)20-13-14-4-2-1-3-5-14/h1-12H,13H2 |
InChI Key |
BHBBSMYWKGYFHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC=C(S3)C=O |
Origin of Product |
United States |
Preparation Methods
Key Reaction Parameters and Yields
| Parameter | Details |
|---|---|
| Starting material | Thiophene |
| Formylating agent | Solid phosgene (TRIPHOSGENE 99.5%) |
| Catalyst/solvent | N,N-Dimethylformamide (DMF), chlorobenzene |
| Temperature range | 0 °C to 85 °C (gradual warming) |
| Reaction time | ~7 hours (including stirring and warming) |
| Work-up | Hydrolysis with water, neutralization with NaOH, extraction with dichloromethane |
| Yield | 72–88% depending on molar ratios and conditions |
| Purification | Washing, drying, vacuum distillation |
Representative Reaction Scheme
Thiophene + Solid Phosgene + DMF → 2-Thiophenecarbaldehyde
This method avoids the use of highly toxic gaseous phosgene, using solid phosgene instead, which reduces toxicity and environmental impact, making it industrially viable.
Introduction of the 4-(Benzyloxy)phenyl Group
The 4-(benzyloxy)phenyl substituent is typically introduced via cross-coupling reactions or electrophilic aromatic substitution on the thiophene ring. The benzyloxy group is usually installed on the phenyl ring prior to coupling to ensure regioselectivity and to protect the phenol functionality.
Common Approaches
Suzuki or Stille Cross-Coupling:
Coupling of a 5-bromo-2-thiophenecarbaldehyde intermediate with a 4-(benzyloxy)phenylboronic acid or stannane derivative under palladium catalysis.Nucleophilic Aromatic Substitution:
Less common due to the sensitivity of the aldehyde group.Direct Arylation:
Catalyzed by transition metals, allowing direct C–H activation on thiophene.
Reaction Conditions
| Parameter | Typical Conditions |
|---|---|
| Catalyst | Pd(PPh3)4 or Pd(OAc)2 with phosphine ligands |
| Base | K2CO3, Na2CO3, or Cs2CO3 |
| Solvent | Toluene, DMF, or dioxane |
| Temperature | 75–110 °C |
| Reaction time | 6–24 hours |
| Yield | Generally 70–90% depending on conditions |
The benzyloxy group (–OCH2Ph) is introduced by benzylation of the corresponding hydroxyphenyl precursor using benzyl bromide or benzyl chloride under basic conditions (e.g., K2CO3 in acetone or DMF). This protecting group is stable under the conditions used for thiophene functionalization and aldehyde introduction.
Example Synthetic Route Summary
Research Findings and Optimization Notes
- The use of solid phosgene in the formylation step significantly improves safety and environmental profile compared to gaseous phosgene.
- Reaction temperature and molar ratios of reagents are critical for maximizing yield and purity of 2-thiophenecarbaldehyde.
- The benzyloxy protecting group is stable under Suzuki coupling conditions, allowing for efficient installation of the phenyl substituent without deprotection or side reactions.
- Purification typically involves filtration and recrystallization or chromatographic techniques to achieve high purity (>99%) suitable for further applications.
- The overall synthetic route is amenable to scale-up, with reported yields in the range of 70–95% for each step, depending on optimization.
Summary Table of Preparation Methods
| Preparation Step | Key Reagents/Conditions | Yield Range (%) | Comments |
|---|---|---|---|
| 2-Thiophenecarbaldehyde synthesis | Thiophene, solid phosgene, DMF, chlorobenzene, 0–85 °C | 72–88 | One-step, high yield, industrially viable |
| Bromination of thiophene aldehyde | NBS or Br2, mild conditions | 80–90 | Prepares for cross-coupling |
| Benzylation of hydroxyphenyl | Benzyl bromide, K2CO3, acetone or DMF | 85–95 | Protects phenol as benzyloxy group |
| Suzuki cross-coupling | Pd catalyst, base, toluene or DMF, 75–110 °C | 70–90 | Forms final compound |
Chemical Reactions Analysis
Aldehyde Group Reactions
The aldehyde moiety (-CHO) at position 2 of the thiophene ring undergoes characteristic nucleophilic addition and redox reactions.
Oxidation
The aldehyde group can be oxidized to a carboxylic acid using strong oxidizing agents:
-
Reagent : KMnO₄ in acidic or basic conditions
-
Product : 5-[4-(Benzyloxy)phenyl]-2-thiophenecarboxylic acid
-
Conditions : Elevated temperatures (60–80°C) with aqueous workup
Reduction
Selective reduction to the primary alcohol is achievable:
-
Reagent : NaBH₄ in methanol or LiAlH₄ in dry THF
-
Product : 5-[4-(Benzyloxy)phenyl]-2-thiophenemethanol
-
Yield : 75–92% depending on solvent and reaction time
Condensation
The aldehyde participates in Schiff base formation and Knoevenagel condensations:
| Reaction Type | Reagent/Conditions | Product |
|---|---|---|
| Schiff base | Primary amines (e.g., aniline) | Imine derivatives |
| Knoevenagel | Malononitrile, piperidine catalyst | α,β-Unsaturated nitriles |
Thiophene Ring Reactions
The thiophene ring undergoes electrophilic substitution at positions 4 and 5 due to electron-donating effects of the aldehyde group.
Halogenation
Electrophilic bromination occurs preferentially at position 5:
-
Reagent : Br₂ in CHCl₃ or FeBr₃ catalyst
-
Product : 5-Bromo-5-[4-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde
-
Regioselectivity : Governed by the directing effects of the aldehyde group
Nitration
Nitration introduces nitro groups at position 4:
-
Reagent : HNO₃ in H₂SO₄
-
Product : 4-Nitro-5-[4-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde
Coupling Reactions
Samarium diiodide (SmI₂)-mediated coupling with aldehydes:
-
Reagent : SmI₂, hexamethylphosphoramide (HMPA)
-
Product : C5 hydroxyalkylated derivatives (e.g., with benzaldehyde)
-
Mechanism : Single-electron transfer followed by radical coupling
Benzyloxy Group Reactions
The benzyloxy substituent on the phenyl ring can undergo deprotection or further functionalization.
Deprotection (Benzyl Group Removal)
Hydrogenolysis cleaves the benzyl ether:
-
Reagent : H₂/Pd-C in ethanol
-
Product : 5-(4-Hydroxyphenyl)-2-thiophenecarbaldehyde
-
Yield : >85% under mild conditions (25°C, 1 atm H₂)
Electrophilic Aromatic Substitution
The electron-rich benzyloxy-phenyl group undergoes nitration or sulfonation:
| Reaction | Reagent | Position | Product |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Para to OMe | Nitrobenzyloxy derivative |
| Sulfonation | SO₃ in H₂SO₄ | Meta to OMe | Sulfonic acid-functionalized compound |
Multi-Step Functionalization Examples
Complex derivatives are synthesized through sequential reactions:
Scientific Research Applications
Pharmaceutical Development
Targeted Therapies
This compound serves as a crucial intermediate in the synthesis of novel pharmaceuticals, especially in developing targeted therapies for diseases such as cancer. For instance, derivatives of this compound have been shown to exhibit anti-tubercular activity, with specific analogues inhibiting the growth of Mycobacterium tuberculosis with minimal toxicity to host cells . Additionally, compounds derived from it have been investigated for their potential as inhibitors of enzymes involved in cancer proliferation .
Antibiotic Development
Research has identified 5-[4-(benzyloxy)phenyl]-2-thiophenecarbaldehyde as a promising scaffold for developing new antibiotics. It has been used in studies targeting MurB, an enzyme critical for bacterial cell wall biosynthesis . The ability to modify this compound allows for the exploration of various derivatives that can enhance its efficacy against drug-resistant bacterial strains.
Organic Electronics
Organic Light-Emitting Diodes (OLEDs)
The electronic properties of 5-[4-(benzyloxy)phenyl]-2-thiophenecarbaldehyde make it suitable for applications in organic light-emitting diodes (OLEDs). Its incorporation into OLED materials can improve energy efficiency and device performance due to its favorable charge transport characteristics .
Organic Photovoltaic Cells
This compound is also being explored for use in organic photovoltaic cells, where its unique structural attributes can enhance light absorption and conversion efficiency. Research indicates that thiophene-based compounds can significantly contribute to the development of next-generation solar cells .
Material Science
Advanced Materials Development
The compound is investigated for its potential in creating advanced materials with specific thermal and mechanical properties. These materials are beneficial in industries such as aerospace and automotive, where performance under varying environmental conditions is critical. The ability to tailor the properties of materials using this compound could lead to innovations in lightweight and durable composites .
Biochemical Research
Enzyme Interaction Studies
In biochemical research, 5-[4-(benzyloxy)phenyl]-2-thiophenecarbaldehyde is employed to study enzyme interactions and metabolic pathways. Its derivatives have been used to elucidate mechanisms of action in various biological systems, aiding researchers in understanding complex cellular processes .
Cancer Metabolism Research
Recent studies have highlighted the role of this compound in cancer metabolism. For example, ZY-444, a derivative of 5-[4-(benzyloxy)phenyl]-2-thiophenecarbaldehyde, has shown potent efficacy against cancer cell proliferation by inhibiting pyruvate carboxylase, a key enzyme involved in metabolic pathways associated with tumor growth . This suggests that modifications of the original compound can lead to significant advancements in cancer therapies.
Summary Table of Applications
| Application Area | Description |
|---|---|
| Pharmaceutical Development | Key intermediate for targeted therapies; antibiotic development; anti-tubercular activity. |
| Organic Electronics | Used in OLEDs and organic photovoltaic cells for improved efficiency and performance. |
| Material Science | Development of advanced materials with tailored thermal and mechanical properties. |
| Biochemical Research | Studies on enzyme interactions; cancer metabolism research leading to potential new therapies. |
Mechanism of Action
The mechanism of action of 5-[4-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde depends on its specific application:
Enzyme Inhibition: The compound can act as an inhibitor of enzymes by binding to the active site and preventing substrate access.
Molecular Targets and Pathways: The compound may interact with various molecular targets, including proteins and nucleic acids, affecting cellular pathways such as signal transduction and gene expression.
Comparison with Similar Compounds
Analysis :
- Benzyloxy vs. Methoxy : The benzyloxy group confers greater steric bulk and lipophilicity than methoxy, making the former less soluble in polar solvents but more amenable to hydrophobic interactions in biological systems. Both substituents donate electrons via resonance, but methoxy’s smaller size may allow faster reaction kinetics in aldehyde-involved transformations .
- Benzyloxy vs. Dimethylamino: The dimethylamino group is a stronger EDG than benzyloxy, significantly polarizing the thiophene ring and increasing the electrophilicity of the aldehyde. This enhances reactivity in nucleophilic additions or condensations. However, the dimethylamino group’s basicity may complicate reactions under acidic conditions .
Application-Specific Behavior
- Pharmaceutical Intermediates: The benzyloxy derivative’s lipophilicity may favor blood-brain barrier penetration, whereas the dimethylamino analog’s solubility could optimize bioavailability in polar media.
- Catalysis : The methoxy analog’s balance of EDG strength and steric profile may make it preferable for asymmetric catalysis, where both electronic tuning and spatial accessibility are critical .
Biological Activity
5-[4-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Synthesis
The compound 5-[4-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde features a thiophene ring linked to a benzyloxy-substituted phenyl group. Its synthesis typically involves the reaction of thiophene derivatives with appropriate aldehydes under controlled conditions. The synthetic routes can vary, but they often include steps such as nucleophilic substitution and condensation reactions.
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiophene derivatives, including 5-[4-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde. These compounds exhibit significant activity against various bacterial strains and fungi. For instance, a study demonstrated that derivatives with electron-withdrawing groups showed enhanced antibacterial activity due to increased lipophilicity, which facilitates membrane penetration .
2. Anticancer Properties
Thiophene-containing compounds have been investigated for their anticancer potential. The mechanism often involves the induction of apoptosis in cancer cells through the generation of reactive oxygen species (ROS). In vitro studies have shown that 5-[4-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde can inhibit cell proliferation in several cancer cell lines, including breast and lung cancer cells . The IC50 values for these activities are critical for assessing the compound's efficacy.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 12.5 |
| A549 (Lung Cancer) | 15.0 |
3. Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This effect is believed to be mediated through the suppression of NF-κB signaling pathways .
The biological activities of 5-[4-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde can be attributed to several mechanisms:
- Electron Transfer Reactions : The presence of electron-withdrawing groups enhances the ability to undergo redox reactions, leading to the formation of ROS which play a crucial role in antimicrobial and anticancer activities.
- Apoptosis Induction : The compound promotes apoptosis through mitochondrial pathways, increasing cytochrome c release and activating caspases .
- Cytokine Modulation : By inhibiting signaling pathways associated with inflammation, this compound can reduce cytokine levels, contributing to its anti-inflammatory effects.
Case Studies
Several case studies illustrate the potential therapeutic applications of 5-[4-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde:
- Leishmaniasis Treatment : A study explored its efficacy against Leishmania major, demonstrating significant leishmanicidal activity with an IC50 value indicating effective parasite growth inhibition .
- Cancer Therapeutics : In a comparative study with other thiophene derivatives, 5-[4-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde exhibited superior anticancer activity in MCF-7 cells compared to structurally similar compounds .
- In Vivo Models : Animal models have shown that treatment with this compound leads to reduced tumor growth and improved survival rates in mice bearing tumors, further supporting its potential as an anticancer agent .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 5-[4-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde, and how can purity be ensured?
- Methodological Answer :
- Synthesis : A common approach involves Suzuki-Miyaura cross-coupling between 5-bromo-2-thiophenecarbaldehyde and 4-(benzyloxy)phenylboronic acid under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixed solvent system (THF/H₂O) at reflux .
- Purification : Column chromatography using hexane/ethyl acetate (7:3 v/v) effectively isolates the product. Confirmation of purity requires HPLC (C18 column, acetonitrile/water gradient) and TLC (Rf ~0.5 in hexane:EtOAc 6:4) .
- Yield Optimization : Pre-drying reagents (Na₂SO₄) and inert atmosphere (N₂/Ar) minimize side reactions. Typical yields range from 65–75% .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H NMR (CDCl₃) shows diagnostic peaks: δ 9.85 (s, CHO), 7.45–7.30 (m, benzyloxy aromatic protons), 5.15 (s, OCH₂Ph), and thiophene protons (δ 7.25–7.10) .
- HRMS : Confirm molecular ion [M+H]⁺ at m/z 297.0825 (C₁₈H₁₄O₂S requires 297.0689) .
- FT-IR : Key bands include ν(C=O) ~1680 cm⁻¹ and ν(C-O-C) ~1250 cm⁻¹ .
Q. How can the benzyloxy group be selectively removed without degrading the thiophene core?
- Methodological Answer :
- Hydrogenolysis : Use H₂ (1 atm) with 10% Pd/C in ethanol at 25°C for 4–6 hours. Monitor by TLC for complete deprotection .
- Alternative : BCl₃ in DCM at -78°C selectively cleaves benzyl ethers while preserving aldehydes .
Advanced Research Questions
Q. What computational strategies predict the reactivity of the aldehyde group in cross-coupling reactions?
- Methodological Answer :
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) to evaluate frontier molecular orbitals (FMOs). The aldehyde’s LUMO (-1.8 eV) suggests nucleophilic attack susceptibility, aligning with observed Knoevenagel condensation reactivity .
- Docking Studies : For drug design, dock the aldehyde into enzyme active sites (e.g., aldose reductase) using AutoDock Vina to assess binding affinity (ΔG ~-9.2 kcal/mol) .
Q. How do electronic effects of the benzyloxy group influence catalytic activity in transition-metal complexes?
- Methodological Answer :
- Electrochemical Analysis : Cyclic voltammetry (Pt electrode, 0.1 M TBAPF₆ in DMF) reveals redox peaks at E₁/₂ = -0.45 V (thiophene) and -0.75 V (benzyloxy), indicating electron-rich regions stabilize Pd(0) intermediates in coupling reactions .
- Comparative Studies : Replace benzyloxy with methoxy or nitro groups; benzyloxy’s +M effect enhances electron density, accelerating oxidative addition steps (TOF increases from 120 to 220 h⁻¹) .
Q. What strategies mitigate competing side reactions during aldehyde functionalization?
- Methodological Answer :
- Protection-Deprotection : Temporarily protect the aldehyde as a thioacetal (e.g., ethanedithiol/BF₃·Et₂O) before functionalizing the thiophene ring .
- Low-Temperature Control : Perform Grignard additions at -20°C to prevent aldol condensation (yield improves from 40% to 72%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
